molecular formula C11H17NO4 B6195834 1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid CAS No. 2703779-36-4

1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid

Cat. No.: B6195834
CAS No.: 2703779-36-4
M. Wt: 227.3
InChI Key:
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Description

1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid is a synthetic organic compound known for its unique spirocyclic structure. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid typically involves the reaction of spiro[2.2]pentane-1-carboxylic acid with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc protecting group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to remove the Boc protecting group, yielding the free amine.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents like potassium permanganate for oxidation or sodium borohydride for reduction.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of the original compound.

    Hydrolysis: The free amine form of the compound.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid exerts its effects depends on the specific application. In chemical reactions, the Boc protecting group plays a crucial role in protecting the amine functionality, allowing for selective reactions at other sites. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid
  • Spiro[2.2]pentane-1-carboxylic acid derivatives

Uniqueness

1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid is unique due to its spirocyclic structure and the presence of the Boc protecting group. This combination allows for versatile chemical reactivity and makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

2703779-36-4

Molecular Formula

C11H17NO4

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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